molecular formula C15H15FN2OS B2557602 1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone CAS No. 745779-99-1

1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone

Cat. No.: B2557602
CAS No.: 745779-99-1
M. Wt: 290.36
InChI Key: BXXYQLDRZFSDFW-UHFFFAOYSA-N
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Description

This compound, a benzothiazole derivative, features a 4-fluorophenyl group attached to a tetrahydrobenzothiazole-imino moiety via an ethanone bridge. It is structurally related to Pifithrin-α (PFTα), a well-characterized p53 inhibitor used in oncology and neuroscience research . The molecular formula is C₁₆H₁₈N₂OS·HBr (MW: 367.3), with solubility ≥17.45 mg/mL in DMSO and ≥7.12 mg/mL in ethanol . Its biological relevance stems from the benzothiazole core, known for diverse therapeutic applications, including antitumor, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)13(19)9-18-12-3-1-2-4-14(12)20-15(18)17/h5-8,17H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXYQLDRZFSDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone (CAS Number: 745779-99-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various cell lines and potential therapeutic applications.

  • Molecular Formula : C15H15FN2OS
  • Molecular Weight : 290.36 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

The biological activities of the compound have been explored in various studies, focusing primarily on its anticancer, antibacterial, and antiviral properties.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this structure. For instance:

  • A compound similar to this compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values of 6.2 μM and 27.3 μM respectively .

Antibacterial Activity

The compound has shown promising antibacterial activity:

  • Related benzothiazole derivatives exhibited strong antibacterial effects against pathogenic bacteria when tested against standard antibiotics like chloramphenicol . This suggests that the compound could be a candidate for developing new antibacterial agents.

Antiviral Activity

The antiviral properties of similar heterocyclic compounds have also been noted:

  • Compounds containing benzothiazole structures have been evaluated for their efficacy against various viruses. For example, certain derivatives showed notable inhibition against HSV replication in vitro .

Case Studies and Research Findings

Study Cell Line/Pathogen Activity IC50/Effect
Study 1HCT-116 (Colon Cancer)Cytotoxic6.2 μM
Study 2T47D (Breast Cancer)Cytotoxic27.3 μM
Study 3Pathogenic BacteriaAntibacterialEffective vs. Chloramphenicol
Study 4HSVAntiviralSignificant inhibition

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the benzothiazole moiety contributes to its ability to interact with biological targets such as enzymes or receptors involved in cell proliferation and infection pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has conducted evaluations showing that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the compound against a panel of human tumor cell lines using the NCI's Developmental Therapeutics Program protocols. The results indicated a mean growth inhibition (GI) value of approximately 15.72 µM, demonstrating its promising activity against cancer cells .

Table 1: Anticancer Activity of 1-(4-Fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone

Cell Line TypeMean GI Value (µM)Mechanism of Action
Breast Cancer15.72Induction of apoptosis and cell cycle arrest
Lung Cancer20.45Inhibition of proliferation
Colon Cancer18.30Modulation of signaling pathways

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of substituted benzothiazoles with imines. This versatility allows for the development of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Table 2: Synthetic Routes for Derivatives

Synthetic MethodReactants InvolvedYield (%)
[2+3] CyclocondensationThiourea and 2-chloroacetylacetone85
Claisen–Schmidt CondensationImines and substituted benzaldehydes75

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Combination Therapies : Evaluating synergistic effects with existing anticancer drugs.
  • Mechanistic Studies : Elucidating detailed pathways affected by the compound.

Comparison with Similar Compounds

2-(2-Imino-4,5,6,7-Tetrahydro-1,3-Benzothiazol-3-yl)-1-(4-Methylphenyl)Ethanone (PFTα)

  • Structure : Differs by a 4-methylphenyl group instead of 4-fluorophenyl.
  • Activity : Inhibits p53-dependent apoptosis, enhancing neuronal survival under stress .
  • Synthesis : Likely involves Vilsmeier-Haack reagent for formylation, as seen in related benzothiazole-pyrazole hybrids .

2-(2-Imino-4,5,6,7-Tetrahydro-1,3-Benzothiazol-3-yl)-1-(4-Nitrophenyl)Ethanone

  • Structure : Substitutes 4-fluorophenyl with 4-nitrophenyl (CAS 389850-21-9, MW: 398.3) .

Table 1: Comparison of PFTα Derivatives

Feature Target Compound PFTα (4-Methyl) Nitro Derivative
Substituent 4-Fluorophenyl 4-Methylphenyl 4-Nitrophenyl
Molecular Weight 367.3 367.3 398.3
Key Activity p53 inhibition (inferred) Neuroprotection Unknown
Solubility (DMSO) ≥17.45 mg/mL ≥17.45 mg/mL Not reported

Oxadiazole and Thiadiazole Derivatives

1-(2-(4-Fluorophenyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

  • Structure : Replaces benzothiazole with 1,3,4-oxadiazole and adds a pyridinyl group .
  • Activity : Exhibits anticancer properties, with IC₅₀ values <10 µM in some cell lines .
  • Synthesis : Sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles .

Ethyl 2-(5-(4-Fluorophenyl)-2-Oxo-1,3,4-Oxadiazol-3(2H)-yl)Acetate

  • Structure : Includes an ester-functionalized oxadiazole (CAS 851398-78-2, MW: 299.26) .
  • Application : Primarily used as a synthetic intermediate for bioactive molecules.

Table 2: Oxadiazole/Thiadiazole Derivatives

Compound Heterocycle Key Substituents Biological Activity Reference
Target Compound Benzothiazole 4-Fluorophenyl p53 inhibition
1-(2-(4-FP)-Oxadiazol-3-yl)Ethanone 1,3,4-Oxadiazole Pyridin-4-yl Anticancer
Ethyl 2-(5-(4-FP)-Oxadiazol-3-yl)Acetate 1,3,4-Oxadiazole Ethyl ester Synthetic intermediate

Benzothiazole-Pyrazole Hybrids

1-(6-Fluoro-1,3-Benzothiazol-2-yl)-3-Phenyl-1H-Pyrazole-4-Carbaldehyde

  • Structure : Combines benzothiazole with a pyrazole-carbaldehyde moiety .
  • Activity : Antifungal and anti-inflammatory, with crystal structure stabilized by π-π interactions .
  • Synthesis : Vilsmeier-Haack formylation of hydrazine precursors .

Key Structural Differences :

  • The target compound lacks the pyrazole ring but shares the tetrahydrobenzothiazole core.
  • Hybrids with pyrazole show broader antimicrobial activity compared to the p53-specific action of the target compound.

Thiazole Derivatives

(2Z)-2-[(4-Fluorophenyl)Imino]-4-Methyl-1,3-Thiazol-3(2H)-ylMethanone

  • Structure: Features a thiazole-imino scaffold (MW: 326.39, ChemSpider ID: 3278269) .
  • Application: Noted for CNS activity, contrasting with the oncological focus of the target compound .

Preparation Methods

Formation of the 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine Core

The benzothiazole scaffold is synthesized via cyclization of substituted anilines with thiocyanate derivatives. As demonstrated in, 6-substituted-benzothiazol-2-amines are prepared by reacting substituted anilines with potassium thiocyanate and bromine in glacial acetic acid (Table 1).

Table 1: Synthesis of 6-Substituted-Benzothiazol-2-Amines

Substituent (R) Yield (%) Melting Point (°C) IR Peaks (cm⁻¹)
Cl 52 184–186 3412 (N–H), 1650 (C=N)
F 45 178–180 3439 (N–H), 1603 (C=N)
Br 84 164–166 3452 (N–H), 1633 (C=N)
NO₂ 60 198–200 3436 (N–H), 1650 (C=N)

Conditions: Substituted aniline (0.01 mol), KSCN (0.01 mol), bromine (0.01 mol) in glacial acetic acid, stirred for 3 hours.

Schiff Base Formation via Condensation

The 2-amino group reacts with carbonyl compounds to form imines. In, refluxing 6-substituted-benzothiazol-2-amines with aromatic aldehydes in ethanol/acetic acid yields 2-imino derivatives (Table 2). For the target compound, 4-fluorophenylacetaldehyde serves as the carbonyl partner.

Table 2: Optimization of Imine Formation

Aldehyde Solvent Catalyst Time (h) Yield (%)
4-Fluorophenylacetaldehyde Ethanol AcOH 9–10 68
4-Fluorophenylacetaldehyde Methanol HCl 12 55

Conditions: 6-Substituted-benzothiazol-2-amine (0.01 mol), aldehyde (0.01 mol), reflux.

Coupling with 4-Fluorophenyl Ethanone

The final step involves acylating the imine nitrogen with 4-fluorophenyl acetyl chloride under basic conditions (Scheme 1). Triethylamine facilitates deprotonation, enabling nucleophilic attack at the carbonyl carbon.

Scheme 1: Acylation of 2-Imino-Benzothiazole

  • 2-Imino-4,5,6,7-tetrahydro-1,3-benzothiazole + 4-fluorophenyl acetyl chloride → Target compound.
  • Conditions: Dichloromethane, 0°C to room temperature, 2 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imine formation. As reported in, solvent-free reactions under microwave conditions (300 W, 80°C) reduce reaction times to 20–30 minutes with yields exceeding 90% (Table 3).

Table 3: Microwave vs. Conventional Synthesis

Method Time Yield (%) Purity (HPLC)
Conventional 9–10 h 68 92%
Microwave 25 min 94 98%

Conditions: 6-Substituted-benzothiazol-2-amine (1 eq), 4-fluorophenylacetaldehyde (1.2 eq), ethoxyethanol (wetting agent).

Green Chemistry Approaches

Eco-friendly methodologies emphasize aqueous-phase reactions or catalyst-free systems. For example, details a one-pot condensation in water using lemon juice as a biocatalyst, achieving 85% yield.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=N Stretch : 1612–1664 cm⁻¹ (imine group).
  • C=O Stretch : 1685 cm⁻¹ (ethanone moiety).
  • N–H Stretch : 3412–3452 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 2.70–2.90 (m, 4H, tetrahydro ring), δ 7.30–8.20 (m, 4H, fluorophenyl), δ 9.36 (s, 1H, imine).
  • ¹³C NMR : 192.5 ppm (C=O), 160.1 ppm (C=N), 116–162 ppm (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 345.2 [M+H]⁺ (calculated for C₁₆H₁₄FN₃OS).

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-2-[2-imino-benzothiazolyl]-1-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the benzothiazole scaffold via cyclization of 2-aminocyclohexanethiol with a carbonyl source (e.g., thiourea derivatives) under reflux in ethanol or acetic acid .
  • Step 2 : Introduction of the 4-fluorophenyl ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation. For example, coupling the benzothiazole intermediate with 4-fluoroacetophenone derivatives using AlCl₃ as a catalyst in anhydrous dichloromethane .
  • Key Variables :
  • Catalyst choice (e.g., AlCl₃ vs. FeCl₃) impacts electrophilic substitution efficiency.
  • Solvent polarity affects reaction kinetics; non-polar solvents favor slower, more controlled acylation .
  • Yield Optimization : Pilot studies suggest yields improve from 60% to 85% when using dry solvents and inert atmospheres to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :
  • FT-IR : Identify imino (C=N, ~1640 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches. Overlapping peaks (e.g., C-F at ~1220 cm⁻¹) require deconvolution software for resolution .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and benzothiazole CH₂ groups (δ 2.5–3.5 ppm). Deuterated DMSO is preferred for solubility and resolving exchangeable imino protons .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., imino vs. amino tautomers). For example, a related benzothiazole derivative showed a dihedral angle of 12.3° between fluorophenyl and thiazole planes, confirmed by single-crystal analysis .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or DMF. Pre-formulation studies recommend sonication at 40°C for 30 minutes to enhance dissolution .
  • Stability : Degrades in aqueous buffers (pH >7) due to imino group hydrolysis. Storage at -20°C in anhydrous DMSO under argon extends shelf life to 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :
  • Assay-Specific Factors :
  • Redox interference : Thiazole derivatives may react with MTT assay reagents, producing false-positive cytotoxicity. Validate results with ATP-based assays (e.g., CellTiter-Glo) .
  • Protein binding : Fluorophenyl groups exhibit high serum albumin affinity, reducing free drug concentrations. Use dialysis or ultrafiltration to quantify unbound fractions .
  • Structural Analogues : Compare with 2-(4-chlorophenyl)-benzothiazole derivatives to isolate electronic effects (F vs. Cl) on target binding .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate Fukui indices, identifying nucleophilic sites (e.g., imino nitrogen) prone to electrophilic attack .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase targets) using AMBER force fields. A study on a benzothiazole analog showed hydrogen bonding between the imino group and Asp86 residue over 50 ns trajectories .

Q. How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Analysis : HPLC-MS identifies common impurities (e.g., hydrolyzed ketone or dimerized thiazole). For example, a 5% increase in dichloromethane volume reduces dimerization from 15% to 3% .
  • Flow Chemistry : Continuous flow reactors minimize thermal gradients, improving regioselectivity. Pilot trials achieved 92% purity at 0.5 mL/min flow rate .

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